3-Amino-2-methylpropanoic acid 3-Amino-2-methylpropanoic acid 3-aminoisobutyric acid is a beta-amino-acid that is isobutyric acid in which one of the methyl hydrogens is substituted by an amino group. It has a role as a metabolite. It is functionally related to an isobutyric acid. It is a conjugate acid of a 3-aminoisobutyrate. It is a tautomer of a 3-aminoisobutanoic acid zwitterion.
3-Azaniumyl-2-methylpropanoate is a natural product found in Drosophila melanogaster, Salmonella enterica, and Caenorhabditis elegans with data available.
3-Aminoisobutyric Acid is a derivative of the amino acid alanine that is a product of thymine metabolism, which has the potential to induce downstream metabolic activity. During exercise, 3-aminoisobutyric acid is secreted by muscle cells into the blood. Once this molecule interacts with adipocytes, it may induce signaling pathways that regulate the metabolism of fats, insulin, and cholesterol.
Brand Name: Vulcanchem
CAS No.: 144-90-1
VCID: VC21543142
InChI: InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
SMILES: CC(CN)C(=O)O
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

3-Amino-2-methylpropanoic acid

CAS No.: 144-90-1

Cat. No.: VC21543142

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-methylpropanoic acid - 144-90-1

CAS No. 144-90-1
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name 3-amino-2-methylpropanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Standard InChI Key QCHPKSFMDHPSNR-UHFFFAOYSA-N
SMILES CC(CN)C(=O)O
Canonical SMILES CC(CN)C(=O)O

Chemical Identity and Properties

Basic Information

3-Amino-2-methylpropanoic acid is a beta-amino acid with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It exists in various forms, including the free acid, zwitterionic form, and as salts such as the hydrochloride derivative (C₄H₁₀ClNO₂) . The compound features a carboxylic acid group, a primary amine, and a methyl substituent at the alpha carbon position.

Structural Characteristics

This compound contains a chiral center at the C-2 position, resulting in two enantiomers: (R)-3-Amino-2-methylpropanoic acid and (S)-3-Amino-2-methylpropanoic acid . The (R)-enantiomer has been more extensively studied and is often referred to as (R)-β-aminoisobutyric acid or (R)-BAIBA in scientific literature. The molecule's stereochemistry significantly impacts its biological activity and interactions with enzymes and receptors.

Identifiers and Nomenclature

The compound is referenced through various systematic and common names in scientific literature, as shown in Table 1.

Table 1: Identifiers and Nomenclature of 3-Amino-2-methylpropanoic acid

ParameterValue
Systematic Name3-Amino-2-methylpropanoic acid
Alternative Names3-aminoisobutyric acid, β-aminoisobutyric acid
R-Enantiomer CAS2140-95-6
PubChem CID (R-form)5459822
InChI (R-form)InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
SMILES (R-form)CC@HC(=O)O
Hydrochloride CAS28267-25-6
PubChem CID (Hydrochloride)12558719

Structural Characteristics and Physical Properties

Molecular Structure

The molecular structure of 3-Amino-2-methylpropanoic acid features a three-carbon backbone with a methyl group at the C-2 position, a primary amine at C-3, and a carboxylic acid group also attached to C-2 . This arrangement creates a beta-amino acid, distinct from the alpha-amino acids commonly found in proteins.

Isomers and Stereochemistry

The presence of a chiral center at C-2 gives rise to (R) and (S) enantiomers. The (R)-enantiomer has been described as a tautomer of the (R)-3-aminoisobutyric acid zwitterion, where intramolecular proton transfer occurs between the carboxylic acid and amine groups . Under physiological conditions, the compound predominantly exists in its zwitterionic form, with the carboxyl group deprotonated and the amino group protonated.

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-2-methylpropanoic acid influence its behavior in biological systems and its utility in chemical synthesis. Key properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 3-Amino-2-methylpropanoic acid

PropertyValue
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
Hydrochloride Salt Molecular Weight139.58 g/mol
Physical StateCrystalline solid
SolubilitySoluble in water, poorly soluble in non-polar solvents
Acid-Base PropertiesAmphoteric (contains both acidic and basic groups)
pKa ValuesCarboxylic acid: ~2.3, Ammonium: ~9.7 (estimated)

Biological Significance

Metabolic Role

3-Amino-2-methylpropanoic acid plays important roles in various metabolic pathways. It serves as a substrate for enzymes involved in amino acid metabolism and energy production . The compound's stereochemistry significantly impacts its biological activity, with the (R) and (S) enantiomers potentially having different metabolic fates and biological functions.

Physiological Functions

Research suggests that 3-Amino-2-methylpropanoic acid, particularly the (R)-enantiomer, may have important physiological functions related to energy metabolism and body composition. Studies have indicated potential roles in:

  • Glucose metabolism and insulin sensitivity

  • Lipid metabolism and fat oxidation

  • Thermogenesis and energy expenditure

Enzyme Interactions

The compound interacts with various enzymes as a substrate or modulator. The (R)-enantiomer has been studied for its interactions with D-amino acid oxidase, suggesting potential roles in redox signaling pathways and oxidative stress modulation .

Analytical Methods

Spectroscopic Analysis

Various spectroscopic techniques are employed for the structural elucidation and quantification of 3-Amino-2-methylpropanoic acid. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the backbone structure, including the methyl group at C-2 and the amino group at C-3

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is utilized for molecular ion verification

  • X-ray Crystallography: Particularly valuable for resolving absolute configuration when the compound is crystallized with heavy atoms

Chromatographic Methods

Chromatographic techniques are essential for analyzing 3-Amino-2-methylpropanoic acid, especially for distinguishing between its enantiomers. Chiral HPLC is particularly important for validating enantiomeric purity, using specialized columns like Chirobiotic T or TAG with appropriate mobile phases . These methods provide crucial data on retention times and peak symmetry, which are compared against racemic standards to confirm stereochemical purity.

Synthesis and Production

Synthetic Routes

The synthesis of 3-Amino-2-methylpropanoic acid, particularly in its enantiomerically pure forms, involves several possible routes. Common synthetic approaches include:

  • Asymmetric synthesis using chiral catalysts

  • Resolution of racemic mixtures

  • Enzymatic methods for stereoselective production

Enantiomeric Resolution

The resolution of enantiomers presents several challenges due to the similar physical properties of the (R) and (S) forms. Techniques employed include:

  • Enzymatic resolution using lipases (e.g., Candida antarctica) for kinetic discrimination

  • Derivatization with chiral auxiliaries to enhance chromatographic separation

  • Crystallization with chiral resolving agents

Research Applications

Chemical Research

In chemical research, 3-Amino-2-methylpropanoic acid serves as a valuable building block for the synthesis of more complex molecules. Its chirality makes it particularly useful in the synthesis of enantiomerically pure compounds with potential biological activities .

Biological Research

The compound is utilized in biological research for studying enzyme mechanisms and protein synthesis. It serves as a substrate for various enzymes, allowing researchers to explore catalytic processes and metabolic pathways . The compound's role in metabolic regulation makes it valuable for studies on energy metabolism and body composition.

Medicinal Chemistry

In medicinal chemistry, 3-Amino-2-methylpropanoic acid is explored for potential therapeutic applications. Research areas include:

  • Development of drugs targeting neurological disorders

  • Creation of enantiomerically pure pharmaceuticals

  • Synthesis of anti-epileptic medications

  • Development of metabolic modulators

Structure-Activity Relationships

Molecular Interactions

The structure of 3-Amino-2-methylpropanoic acid enables specific interactions with biological targets. The amino group can form hydrogen bonds and ionic interactions with enzyme active sites, while the carboxyl group participates in similar interactions with basic residues . The methyl group at the C-2 position influences the compound's steric properties and hydrophobicity, affecting its binding affinity and selectivity.

Stereochemical Considerations

The stereochemistry at C-2 significantly impacts the compound's biological activity. The (R) and (S) enantiomers interact differently with enzymes and receptors due to the three-dimensional arrangement of their functional groups. This stereoselectivity is crucial for understanding the compound's mechanism of action and developing effective therapeutic agents based on its structure .

Future Research Directions

Analytical Challenges

Ongoing research should address the analytical challenges associated with the compound, particularly:

  • Improved methods for enantiomeric resolution

  • Development of more sensitive detection techniques

  • Standardization of analytical protocols

Biological Mechanisms

Further investigation into the biological mechanisms of 3-Amino-2-methylpropanoic acid is warranted to:

  • Elucidate its precise role in metabolic pathways

  • Understand its interactions with various enzymes and receptors

  • Explore its potential as a biomarker for metabolic health

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